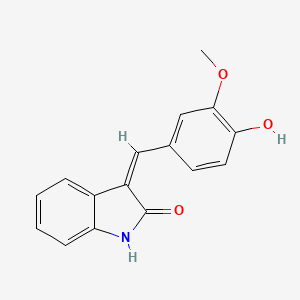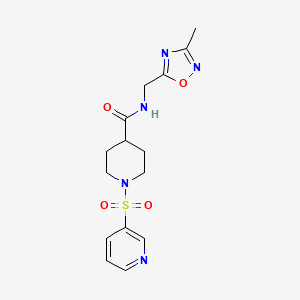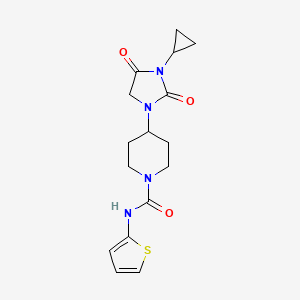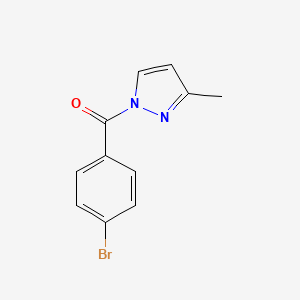
3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of various aromatic amines and a base catalyst in the presence of aqueous media . A novel Cu(II) complex based on the Schiff base obtained by the condensation of ortho-vanillin with gamma-aminobutyric acid was synthesized .Molecular Structure Analysis
The molecular structure of related compounds can be determined using techniques such as single crystal X-ray diffraction and NMR . The structure of the compound is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Anti-inflammatory Activities
Research has identified derivatives of 3-(4-Hydroxy-3-methoxybenzylidene) compounds as potent anti-inflammatory agents. For instance, the synthesis and evaluation of such derivatives have shown promising anti-inflammatory and analgesic properties, with some compounds demonstrating dual inhibitory activity on prostaglandin and leukotriene synthesis, comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Corrosion Inhibition
Bis-Schiff bases of isatin, a closely related compound, have been studied for their role as corrosion inhibitors for mild steel in acidic environments. These compounds have shown to significantly reduce corrosion, suggesting potential applications in materials science and engineering to enhance the durability of metals (Ansari & Quraishi, 2014).
Electrophilic Substitution Research
Studies on electrophilic substitution in indoles have highlighted the intermediacy of compounds similar to 3-(4-Hydroxy-3-methoxybenzylidene) derivatives in the benzylation of 3-substituted indoles, indicating their importance in synthetic organic chemistry (Biswas & Jackson, 1969).
Chemosensors for Metal Ions
A rhodamine-based compound related to the structure of interest has been reported as a dual chemosensor for Zn2+ and Al3+ ions, showcasing the compound's potential application in analytical chemistry for detecting and quantifying metal ions (Roy et al., 2019).
Antimicrobial and Antioxidant Activities
The synthesis of complexes with 3-(4-Hydroxy-3-methoxybenzylidene) derivatives has revealed antimicrobial and antioxidant properties, suggesting their usefulness in developing new therapeutic agents. These complexes have shown potent antibacterial and antifungal activity, along with significant antioxidant capabilities (Khan et al., 2015).
Protecting Groups in Synthetic Chemistry
Research into protecting groups for the hydroxy function has identified 3-methoxybenzyl derivatives as effective for stabilizing sensitive hydroxyl groups during synthetic processes, indicating their utility in complex organic syntheses (Nakajima, Abe, & Yonemitsu, 1988).
Safety and Hazards
The safety data sheet for 4-Hydroxy-3-methylbenzaldehyde, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-15-9-10(6-7-14(15)18)8-12-11-4-2-3-5-13(11)17-16(12)19/h2-9,18H,1H3,(H,17,19)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYKOLLRNTUQIP-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2743105.png)
![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2743106.png)

![2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride](/img/structure/B2743112.png)

![(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one](/img/structure/B2743116.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(isobutylamino)propan-2-ol hydrochloride](/img/structure/B2743117.png)
![N-[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2743118.png)

![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2743120.png)
![5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine](/img/structure/B2743121.png)

![4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B2743126.png)
![(1S,5S)-bicyclo[3.2.0]heptan-2-one](/img/structure/B2743127.png)